Paracetamol sulfate potassium salt, also known as 4-acetaminophen sulfate potassium salt, is a chemical compound with the molecular formula and a molecular weight of approximately 269.32 g/mol. This compound is an inactive metabolite of paracetamol, commonly recognized for its analgesic and antipyretic properties. It appears as a white or off-white solid and is soluble in water, with a melting point of around 163 °C .
Paracetamol sulfate potassium salt is primarily formed through the sulfation of paracetamol, where the hydroxyl group of paracetamol is replaced by a sulfoxy group. This transformation typically involves the reaction with sulfuric acid or another sulfating agent under specific conditions. The general reaction can be represented as follows:
The compound can also undergo hydrolysis and other reactions typical of sulfate esters, which may affect its stability and biological activity.
The synthesis of paracetamol sulfate potassium salt generally involves the following methods:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
Interaction studies involving paracetamol sulfate potassium salt focus on its metabolic pathways rather than direct pharmacological interactions. Research indicates that it competes with other metabolic pathways for paracetamol, particularly in cases of overdose where sulfation becomes more prominent due to saturation of glucuronidation pathways . Understanding these interactions is crucial for assessing risks associated with paracetamol use and potential toxicity.
Several compounds share structural similarities with paracetamol sulfate potassium salt, each exhibiting unique properties and biological activities. Below are some comparable compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Paracetamol | C8H9NO2 | Analgesic, antipyretic | Primary active ingredient |
Acetaminophen sulfate | C8H9NO5S | Inactive metabolite | Formed from acetaminophen |
Paracetamol glucuronide | C16H21NO10 | Inactive metabolite | Major pathway for detoxification |
Phenacetin | C8H10N2O2 | Analgesic (withdrawn due to toxicity) | Related compound with similar effects |
Paracetamol sulfate potassium salt's uniqueness lies in its role as a metabolite that aids in the detoxification process of paracetamol while having minimal direct pharmacological effects. Its formation reflects the body's mechanism for managing drug metabolism efficiently.
Corrosive;Irritant